molecular formula C18H16N2O3 B237644 2-(4-methoxyphenoxy)-N-(5-quinolinyl)acetamide

2-(4-methoxyphenoxy)-N-(5-quinolinyl)acetamide

Cat. No. B237644
M. Wt: 308.3 g/mol
InChI Key: ORYXQCBCLOXGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-(5-quinolinyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly abbreviated as MQA and is used as a tool in various biochemical and physiological studies.

Mechanism of Action

MQA binds to the catalytic domain of PARP-1 and inhibits its activity. This leads to the accumulation of DNA damage and ultimately cell death. The exact mechanism by which MQA induces autophagy is not fully understood, but it is thought to involve the activation of a protein complex called mTORC1.
Biochemical and Physiological Effects:
MQA has been shown to have a range of effects on cellular processes. In addition to inhibiting PARP-1 activity and inducing autophagy, it has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis. MQA has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

MQA has several advantages as a research tool. It is a potent inhibitor of PARP-1, making it useful in the study of DNA damage and repair. It also induces autophagy, which can be studied in the context of various diseases. However, there are also limitations to the use of MQA in lab experiments. It has been reported to have off-target effects on other enzymes, which can complicate data interpretation. Additionally, the synthesis of MQA is complex and requires expertise in organic chemistry.

Future Directions

There are several future directions for the study of MQA. One area of interest is its potential as a therapeutic agent for cancer. MQA has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy as a cancer treatment. Another area of interest is the study of autophagy induction by MQA, which could have implications for the treatment of neurodegenerative diseases. Finally, the development of more specific PARP-1 inhibitors based on the structure of MQA could lead to the development of new cancer treatments.

Synthesis Methods

MQA can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenol with 2-chloroacetyl chloride, followed by the reaction with 5-aminoquinoline. The final product is obtained through purification and isolation steps. The synthesis of MQA is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

MQA has been used as a research tool in various biochemical and physiological studies. It has been reported to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell death. MQA has also been shown to induce autophagy, a process by which cells remove damaged or unwanted components. These properties make MQA a useful tool in the study of cellular processes and diseases such as cancer.

properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-quinolin-5-ylacetamide

InChI

InChI=1S/C18H16N2O3/c1-22-13-7-9-14(10-8-13)23-12-18(21)20-17-6-2-5-16-15(17)4-3-11-19-16/h2-11H,12H2,1H3,(H,20,21)

InChI Key

ORYXQCBCLOXGGZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=N3

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

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